![molecular formula C14H17FO3 B1523172 1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one CAS No. 1019529-17-9](/img/structure/B1523172.png)
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one
Overview
Description
“1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 1019529-17-9 . Its IUPAC name is 1-[3-fluoro-4-(tetrahydro-2H-pyran-2-ylmethoxy)phenyl]ethanone . The compound has a molecular weight of 252.29 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H17FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,12H,2-4,7,9H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.29 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Pharmacology
In the realm of pharmacology, this compound shows promise due to its fluorinated aromatic structure, which is often associated with bioactive molecules. Its potential applications include:
- Drug Design : The fluorine atom can influence the lipophilicity and metabolic stability of potential drug candidates .
- Receptor Binding Studies : The unique structure may interact with various biological receptors, providing insights into receptor-ligand interactions .
Material Science
The compound’s structural features could be beneficial in material science for:
- Polymer Synthesis : As a monomer, it could impart specific properties like fluorescence or stability to polymers .
- Surface Coating : Its molecular structure could be used to develop coatings with specific interactions with light or other chemicals .
Chemical Synthesis
In chemical synthesis, this compound could serve as:
- A Building Block : For the synthesis of more complex molecules, especially in the development of fluorinated compounds .
- A Reagent : In specific organic synthesis reactions where the fluorine atom or the ether linkage plays a crucial role .
Analytical Chemistry
For analytical chemistry applications, it might be used for:
- Chromatography Standards : As a reference compound due to its unique retention properties .
- Spectroscopy : In NMR or mass spectrometry to study molecular interactions or as a standard for calibration .
Life Science Research
In life science research, the compound could be explored for:
- Proteomics : As a tag for proteins to study their expression and function in biological systems .
- Genomics : Potentially as a compound that can interact with DNA or RNA, providing insights into nucleic acid chemistry .
Environmental Science
Lastly, in environmental science, it might find use in:
properties
IUPAC Name |
1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,12H,2-4,7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYQNQUYWPSOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CCCCO2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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